molecular formula C19H17FN2O3S2 B2620276 (Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941997-46-2

(Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2620276
CAS No.: 941997-46-2
M. Wt: 404.47
InChI Key: QYDHNPBZBYLFGW-VZCXRCSSSA-N
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Description

(Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at the 6-position and a (Z)-configured imino linkage to a 3-(phenylthio)propanoyl group. The methyl ester at the 2-position enhances its lipophilicity, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

methyl 2-[6-fluoro-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c1-25-18(24)12-22-15-8-7-13(20)11-16(15)27-19(22)21-17(23)9-10-26-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDHNPBZBYLFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17FN2O3SC_{19}H_{17}FN_{2}O_{3}S, with a molecular weight of approximately 372.47 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its biological significance.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with acylating agents and phenylthio groups. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits cell proliferation in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest at the G2-M phase. Flow cytometry analysis revealed a significant increase in the percentage of cells arrested in this phase after treatment, suggesting that it disrupts normal cell cycle progression .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity:

  • DPPH Assay : The compound exhibited significant scavenging activity against the DPPH radical, indicating its potential as an antioxidant agent. The results suggest that it may mitigate oxidative stress in biological systems .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Hepatocellular Carcinoma : In a study focusing on Hep3B cells, treatment with this compound resulted in a marked reduction in α-fetoprotein secretion, a biomarker for liver cancer progression .
  • Combination Therapy : Research has explored the effects of combining this compound with other anticancer agents. Preliminary results suggest enhanced efficacy when used in conjunction with traditional chemotherapeutics, potentially allowing for lower dosages and reduced side effects .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
AnticancerA4315.0Apoptosis induction
AnticancerA5494.5G2-M phase arrest
AntioxidantDPPH assay12.0Radical scavenging activity

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole core and subsequent modifications to introduce functional groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole moieties have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in these compounds enhances their activity, suggesting that this compound could be a candidate for further development as an antibacterial agent.

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. Studies indicate that thiazole derivatives can inhibit pro-inflammatory cytokines, making them potential therapeutic agents for conditions like arthritis . The specific role of this compound in this context remains to be fully explored but suggests a promising avenue for research.

Cancer Research

The unique structural features of this compound position it as a potential anti-cancer agent. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells . Further investigations into its mechanism of action could reveal its efficacy against specific cancer types.

  • Antibacterial Screening : A study screened various derivatives of benzothiazole for antibacterial activity against Mycobacterium smegmatis, revealing that compounds with structural similarities to this compound demonstrated low minimum inhibitory concentrations (MIC), indicating strong antibacterial properties .
  • Anti-cancer Evaluation : In vitro studies on thiazole derivatives showed promising results in inducing apoptosis in human cancer cell lines, suggesting that this compound may share similar mechanisms .

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Benzo[d]thiazole Derivatives: N-(6-Trifluoromethylbenzothiazol-2-yl)acetamides (e.g., Compounds 11–15 in EP3348550A1): These compounds share the benzothiazole core but replace the 6-fluoro substituent with trifluoromethyl or methoxy groups. The acetamide functional group differs from the target compound’s methyl ester, altering hydrogen-bonding capabilities and solubility . Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate: Incorporates indole and cyano groups, diverging from the phenylthio-propanoyl imino chain in the target compound. The ethyl ester increases lipophilicity compared to the methyl ester .

Substituent Variations

  • 6-Fluoro vs.
  • Phenylthio vs. Methoxy/Trimethoxyphenyl : The phenylthio group in the target compound introduces sulfur-based resonance effects, whereas methoxy groups in analogs (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide) provide electron-donating properties .

Yield and Efficiency

  • Microwave Synthesis : Lower yields (e.g., 19% for Compound 13) suggest challenges in sterically hindered reactions, whereas simpler analogs (e.g., Compound 15) achieve 42% yields .
  • Conventional Reflux: Ethyl bromocyanoacetate reactions with benzothiazoles yield 60–75% under 5-hour reflux .

Solubility and Stability

  • Ester vs. Amide Functional Groups : The methyl ester in the target compound may confer higher hydrolytic instability compared to acetamide derivatives but improved membrane permeability .
  • Crystal Packing: Hydrogen bonding (N–H⋯O/N) and π-π interactions (centroid distance 3.54 Å) stabilize similar thiazole derivatives, as seen in methyl 2-(2-amino-1,3-thiazol-4-yl)acetate .

Bioactivity Potential

  • Thiazole-Based Pharmaceuticals: 2-Amino-thiazole derivatives are precursors to antibiotics (e.g., cephalosporins), suggesting the target compound’s imino group could be tailored for antimicrobial activity .

Tabulated Comparisons

Table 1: Structural and Functional Group Comparison

Compound Core Structure 6-Substituent Functional Group Key Moieties
Target Compound Benzo[d]thiazole Fluoro Methyl ester Phenylthio-propanoyl imino
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Benzo[d]thiazole Trifluoromethyl Acetamide Phenyl
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole H Ethyl ester, cyano Indole

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